N-(1,4-diphenylbutyl)propanamide
Description
Properties
IUPAC Name |
N-(1,4-diphenylbutyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-19(21)20-18(17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYUXAOKBDYJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CCCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Propanamide Derivatives
Key Observations :
- The target compound’s 1,4-diphenylbutyl chain distinguishes it from analogs with aryl sulfonamides (e.g., ) or heterocyclic substituents (e.g., benzoxazine in ).
- Unlike branched polyamine-functionalized propanamides (), the target molecule is a linear derivative, which may alter solubility and receptor-binding properties.
Bioactivity
- Dopamine D2 Receptor Antagonists: Compounds like 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-phenylpropanamide (47% yield, ) exhibit selective antagonism, attributed to the thiazine ring and aryl groups.
- Herbicidal Activity: Propanamide derivatives with amino-phenyl substituents (e.g., 2-amino-3-phenylpropanamide in ) show bioherbicidal effects. The target compound’s lack of amino groups may reduce phytotoxicity but increase stability.
Physicochemical Data
- Purity and Characterization : Analogs in were validated via ¹H/¹³C NMR and HRMS, confirming molecular weights (e.g., 192.22 g/mol for N,N'-Diacetyl-1,4-phenylenediamine ). The target compound’s molecular weight (theoretical: ~308.4 g/mol) and spectral profiles remain uncharacterized in the evidence.
Preparation Methods
Direct Amidation in Aqueous Media
A patent by demonstrates the utility of water as a solvent for N-alkyl amide synthesis, achieving high purity (>95%) and yields exceeding 90% for structurally related compounds. For N-(1,4-diphenylbutyl)propanamide, reacting 1,4-diphenylbutylamine with methyl propiolate in water at 0–3°C could minimize Michael adduct formation, a common side reaction in propiolate-amine couplings. The workup involves extraction with ethyl acetate, washing with NaHCO₃, and drying over Na₂SO₄, mirroring protocols for N-propyl-2-propynamide.
Reaction Conditions:
Carbodiimide-Mediated Coupling
The PMC study outlines a two-step amidation using 1,1’-carbonyldiimidazole (CDI) to activate carboxylic acids. Applying this to propanamide synthesis, propanoic acid is first treated with CDI in THF to form the imidazolide intermediate, which subsequently reacts with 1,4-diphenylbutylamine. This method, used for modafinil analogues, achieves yields of 71–90% and is ideal for heat-sensitive substrates.
Optimization Parameters:
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Activation Time : 1 hour at 25°C
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Coupling Solvent : Tetrahydrofuran (THF)
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Base : Triethylamine (2 eq)
Acid Chloride Route
Thionyl chloride (SOCl₂) converts propanoic acid to propanoyl chloride, which reacts exothermically with 1,4-diphenylbutylamine. As shown in, this method offers rapid reaction times (<2 hours) but requires stringent moisture control. The crude product is purified via recrystallization from ethanol/water mixtures, yielding 54–67% for analogous sulfinylacetamides.
Comparative Analysis of Amidation Methods
The table below synthesizes data from the reviewed literature to evaluate the three primary methods:
Key Observations :
-
Aqueous-phase synthesis excels in environmental sustainability and purity but requires cryogenic conditions.
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CDI activation balances yield and practicality, making it suitable for lab-scale production.
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The acid chloride method, while efficient, suffers from lower yields due to hydrolysis side reactions.
Characterization and Quality Control
Spectroscopic Validation
FT-IR Analysis : Successful amidation is confirmed by N-H stretching (3428 cm⁻¹) and C=O absorption (1709 cm⁻¹), consistent with diazepanone derivatives.
¹H NMR : The propanamide methyl group resonates at δ 1.01–1.27 ppm (triplet, J = 7.3 Hz), while aromatic protons from the diphenylbutyl moiety appear at δ 7.2–7.6 ppm.
Purity Assessment
Gas chromatography (GC) and HPLC methods, as employed in, ensure <1% residual amine or Michael adducts. For this compound, GC-MS with a DB-5 column (30 m × 0.25 mm) and He carrier gas (1.5 mL/min) is recommended.
Industrial and Environmental Considerations
Q & A
Q. What are the recommended synthetic routes for N-(1,4-diphenylbutyl)propanamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 1,4-diphenylbutylamine with propionyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base . Purification strategies include recrystallization from acetonitrile (ACN) or column chromatography with hexane/ethyl acetate gradients to achieve >95% purity. Yield optimization requires controlled reaction temperatures (0–5°C) and stoichiometric excess of propionyl chloride (1.2–1.5 eq) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves aromatic protons (δ 7.2–7.5 ppm) and amide NH signals (δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass accuracy .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ACN/water mixtures .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC:
- Temperature : Store at -20°C (long-term), 4°C (short-term), and 25°C (degradation kinetics) .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation via LC-MS .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity for targets like G-protein-coupled receptors (GPCRs) .
- Cellular Assays : Measure intracellular calcium flux or cAMP levels in HEK293 cells transfected with candidate receptors .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict interactions with binding pockets .
Q. How can structural modifications improve the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Systematically substitute the phenyl or amide groups. Example modifications:
- Phenyl Rings : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability .
- Amide Linker : Replace propionyl with acetyl or benzoyl groups to alter lipophilicity .
- In Vitro Testing : Screen analogs for IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
Q. How should researchers address contradictory data in published studies on this compound?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions (solvent, temperature, assay protocols) .
- Purity Verification : Cross-validate using orthogonal techniques (e.g., NMR + HRMS) to exclude impurities .
- Meta-Analysis : Compare results across models (e.g., cell lines vs. primary cells) to identify context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
